![molecular formula C16H16N2O4S B4388911 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4388911.png)
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide" involves complex organic synthesis techniques. One pertinent approach involves the use of methanesulfonates as precursors or intermediates in generating target molecules through various chemical reactions, such as nucleophilic substitution or cycloaddition reactions. For instance, Shirakawa and Sano (2014) detailed the generation of o-quinodimethanes from methanesulfonates, which can undergo [4+2] cycloaddition with electron-deficient olefins to yield cycloadducts in good yields, suggesting a potential pathway for synthesizing complex structures similar to the target compound (Shirakawa & Sano, 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to the target molecule, has been extensively studied. For example, Gowda et al. (2007) analyzed the crystal structure of N-(2,3-Dichlorophenyl)methanesulfonamide, highlighting the conformation of N-H bonds and the spatial arrangement of the sulfonyl group relative to the benzene ring. Such studies provide insights into the stereochemistry and electronic characteristics of sulfonamides, which are crucial for understanding the molecular structure of "N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide" (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the formation of fluorescent species from methanesulfonanilides under specific conditions indicates unique reactivity patterns that could be relevant to the study of our target compound. Kensler, Brooke, and Walker (1976) demonstrated this phenomenon, which could provide a basis for understanding the reactivity of sulfonamide-based compounds (Kensler, Brooke, & Walker, 1976).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies like those by Gowda, Foro, and Fuess (2007) on various N-phenylmethanesulfonamides contribute to a deeper understanding of how structural differences impact these properties. Such information is crucial for predicting the behavior of "N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide" in different environments (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their acidity, basicity, and reactivity towards nucleophiles and electrophiles, are pivotal for their application in chemical synthesis and pharmaceutical development. The work by Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase inhibitors showcases the functional significance of the sulfonamide group in bioactive molecules, offering insights into the chemical behavior of sulfonamide-based compounds like our target molecule (Huang et al., 2006).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-23(20,21)18(11-14-6-4-8-22-14)10-13-9-12-5-2-3-7-15(12)17-16(13)19/h2-9H,10-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGYSZRSUCVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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